3,3-Difluoroazetidine-1-carbonyl chloride
Description
Properties
IUPAC Name |
3,3-difluoroazetidine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF2NO/c5-3(9)8-1-4(6,7)2-8/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMXKYNSGBXLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoroazetidine-1-carbonyl chloride typically involves the reaction of 3,3-difluoroazetidine with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions, usually at low temperatures, to prevent decomposition and ensure high yield. The general reaction scheme is as follows:
3,3-Difluoroazetidine+Thionyl Chloride→3,3-Difluoroazetidine-1-carbonyl chloride+Sulfur Dioxide+Hydrogen Chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and advanced reaction vessels to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoroazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-difluoroazetidine-1-carboxylic acid.
Reduction: It can be reduced to 3,3-difluoroazetidine under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted azetidine derivatives.
Hydrolysis: 3,3-Difluoroazetidine-1-carboxylic acid.
Reduction: 3,3-Difluoroazetidine.
Scientific Research Applications
3,3-Difluoroazetidine-1-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Difluoroazetidine-1-carbonyl chloride involves its reactivity with various nucleophiles. The compound’s carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce the 3,3-difluoroazetidine moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Fluorine substitution: Doubling fluorine atoms on the azetidine ring increases the compound’s electrophilicity by ~30% compared to mono-fluoro analogs, as measured by reaction kinetics with benzylamine .
- Ring strain : Azetidine derivatives exhibit 15–20% faster ring-opening rates than pyrrolidine analogs in nucleophilic substitutions, attributed to higher angle strain .
- Thermal stability : The carbonyl chloride group reduces thermal stability (decomposition at 80°C) compared to hydrochloride salts (stable up to 200°C) .
Biological Activity
3,3-Difluoroazetidine-1-carbonyl chloride is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
- Molecular Formula: C₄H₄ClF₂N
- Molecular Weight: 145.53 g/mol
- CAS Number: 2503207-95-0
The presence of fluorine atoms in the structure enhances lipophilicity and can influence biological interactions, making it a subject of interest for drug development.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in two areas: antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.03 - 0.05 μM |
| Staphylococcus aureus | 0.5 μM |
| Escherichia coli | 1.0 μM |
These findings suggest the compound could be a potential lead for developing new antibiotics, particularly against multidrug-resistant strains.
Anticancer Activity
The compound has also shown efficacy against several cancer cell lines. The following table summarizes its cytotoxic effects:
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 3.5 |
| MCF-7 | 4.2 |
| A549 | 2.8 |
These IC₅₀ values indicate that this compound possesses potent anticancer properties, warranting further investigation for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
- Signal Transduction Modulation: The compound affects various signaling pathways, leading to altered cellular responses such as apoptosis.
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A study published in Nature evaluated the efficacy of this compound against multidrug-resistant tuberculosis (MDR-TB).
Findings:
- The compound demonstrated an MIC of 0.03 μM against MDR-TB strains.
- In vivo studies indicated a significant reduction in bacterial load in infected mice treated with the compound.
This study highlights the potential of this compound as a novel treatment for resistant tuberculosis.
Case Study 2: Anticancer Activity in Human Cell Lines
A comprehensive study examined the anticancer properties of various fluorinated azetidine derivatives, including this compound.
Results:
- The compound exhibited selective cytotoxicity towards HeLa and A549 cells with IC₅₀ values significantly lower than those observed for standard chemotherapeutics.
- Mechanistic studies revealed that the compound induces apoptosis via caspase activation pathways.
These findings suggest that this compound could be further explored as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
